molecular formula C20H13Cl2F3N6O B214868 2-(2,6-dichlorobenzyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine

2-(2,6-dichlorobenzyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine

Cat. No. B214868
M. Wt: 481.3 g/mol
InChI Key: ACZSOFTUUVDIKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-dichlorobenzyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has been widely studied for its potential applications in scientific research. This compound has been found to possess various biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of 2-(2,6-dichlorobenzyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine involves the inhibition of specific enzymes and signaling pathways. This compound has been shown to bind to the active site of protein kinase C and prevent its activation, leading to a decrease in downstream signaling. It also inhibits the activity of phosphodiesterase, which is involved in the breakdown of cyclic nucleotides, leading to an increase in their levels and subsequent downstream effects.
Biochemical and Physiological Effects:
2-(2,6-dichlorobenzyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. This compound has also been found to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2,6-dichlorobenzyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine in lab experiments include its high potency and specificity for certain enzymes and signaling pathways. However, its use is limited by its potential toxicity and off-target effects. Careful dose selection and experimental design are necessary to minimize these effects.

Future Directions

For research on 2-(2,6-dichlorobenzyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine include the investigation of its potential applications in the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. Further studies on its mechanism of action and potential off-target effects are also necessary to fully understand its therapeutic potential. Additionally, the development of novel analogs and derivatives of this compound may lead to the discovery of more potent and specific inhibitors of certain enzymes and signaling pathways.

Synthesis Methods

The synthesis of 2-(2,6-dichlorobenzyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine involves the reaction of 2,6-dichlorobenzyl chloride with 4-amino-1-(4-methoxyphenyl)-1H-tetrazole in the presence of a base, followed by the reaction of the resulting intermediate with 2,4,5-trifluoropyrimidine-5-carboxylic acid. This method has been optimized for high yield and purity of the final product.

Scientific Research Applications

2-(2,6-dichlorobenzyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine has been extensively used in scientific research due to its ability to modulate various biological processes. This compound has been found to inhibit the activity of certain enzymes, such as protein kinase C and phosphodiesterase, which are involved in signal transduction pathways. It has also been shown to have anti-inflammatory and anti-tumor properties.

properties

Product Name

2-(2,6-dichlorobenzyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine

Molecular Formula

C20H13Cl2F3N6O

Molecular Weight

481.3 g/mol

IUPAC Name

2-[(2,6-dichlorophenyl)methyl]-5-[1-(4-methoxyphenyl)tetrazol-5-yl]-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C20H13Cl2F3N6O/c1-32-12-7-5-11(6-8-12)31-19(28-29-30-31)14-10-26-17(27-18(14)20(23,24)25)9-13-15(21)3-2-4-16(13)22/h2-8,10H,9H2,1H3

InChI Key

ACZSOFTUUVDIKD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)CC4=C(C=CC=C4Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)CC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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